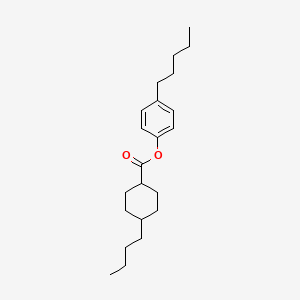![molecular formula C5H5N3O3 B13800340 Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
Acetamide,2-[(acetyloxy)imino]-2-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(acetyloxy)imino]-2-cyano- is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol. This compound is known for its unique structure, which includes an acetyloxy group, an imino group, and a cyano group attached to an acetamide backbone.
Preparation Methods
The synthesis of Acetamide,2-[(acetyloxy)imino]-2-cyano- can be achieved through various synthetic routes. One common method involves the reaction of acetamide with acetic anhydride and hydroxylamine . The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Acetamide,2-[(acetyloxy)imino]-2-cyano- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxime, while reduction may produce an amine derivative .
Scientific Research Applications
Acetamide,2-[(acetyloxy)imino]-2-cyano- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme mechanisms and protein interactions . Additionally, in the industry, it can be used as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Acetamide,2-[(acetyloxy)imino]-2-cyano- involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme targeted . The pathways involved may include metabolic pathways, signaling pathways, and regulatory pathways .
Comparison with Similar Compounds
Acetamide,2-[(acetyloxy)imino]-2-cyano- can be compared with other similar compounds such as acetamide,2-[(hydroxyimino)-2-cyano- and acetamide,2-[(methoxyimino)-2-cyano- . While these compounds share a similar acetamide backbone, they differ in the substituents attached to the imino group . The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of these compounds . Acetamide,2-[(acetyloxy)imino]-2-cyano- is unique due to its acetyloxy group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] acetate |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)11-8-4(2-6)5(7)10/h1H3,(H2,7,10)/b8-4+ |
InChI Key |
YCPSWSIIAQNHCQ-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C#N)/C(=O)N |
Canonical SMILES |
CC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


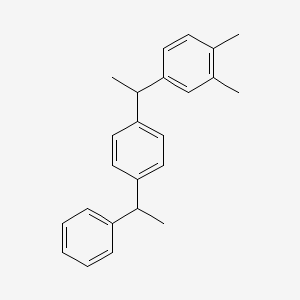
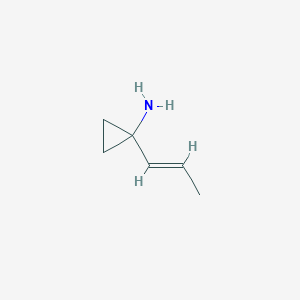
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
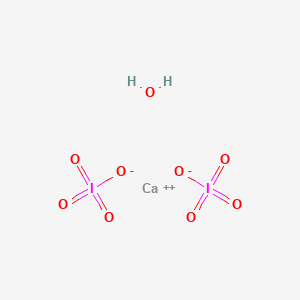
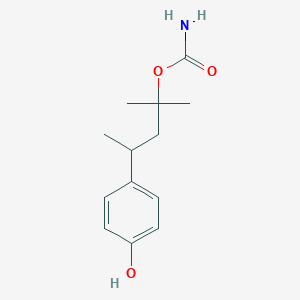
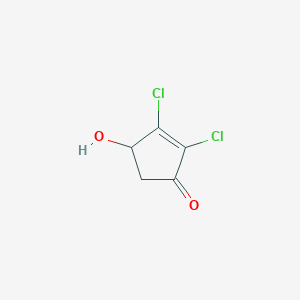
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

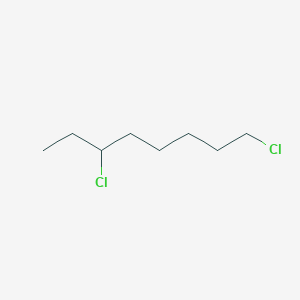

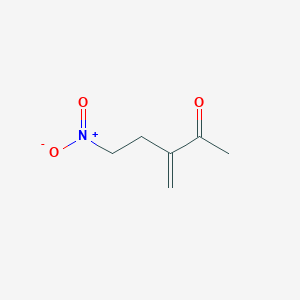
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

